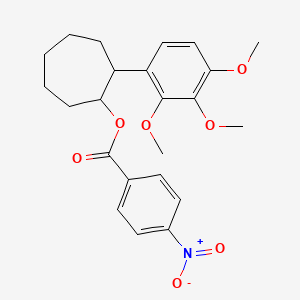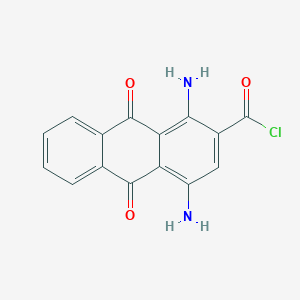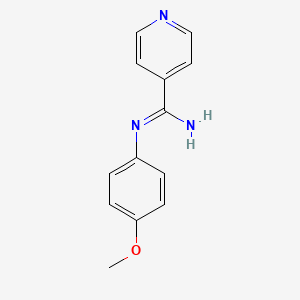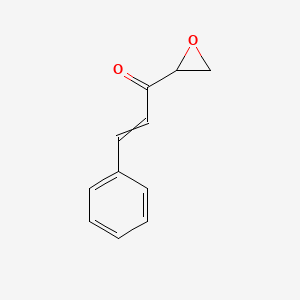
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is an organic compound that features an oxirane (epoxide) ring and a phenyl group attached to a propenone backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxidation and the use of peracids can be scaled up for larger production. The choice of solvent, temperature control, and purification techniques are critical factors in optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced, depending on the desired transformation. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding diol.
Substitution Reactions: The phenyl group and the propenone moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride.
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed:
Hydroxy Pyrazoles and Oxazoles: Formed through nucleophilic ring-opening reactions.
Diols: Resulting from reduction of the oxirane ring.
Wissenschaftliche Forschungsanwendungen
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. This reactivity underlies its utility in various synthetic transformations and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Features an oxirane ring and an indole moiety, used in the synthesis of amino alcohols.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains an oxirane ring and naphthalene groups, evaluated for anticancer properties.
Uniqueness: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is unique due to its combination of an oxirane ring and a phenylpropenone structure, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and serve as a precursor for diverse compounds highlights its significance in organic chemistry.
Eigenschaften
CAS-Nummer |
31374-56-8 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(oxiran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-10(11-8-13-11)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2 |
InChI-Schlüssel |
UVQIXPRSSLHJSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


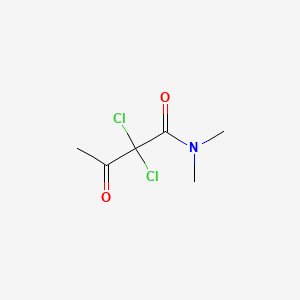



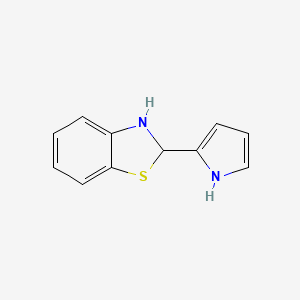
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
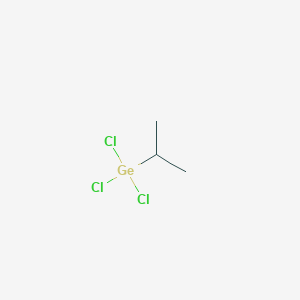
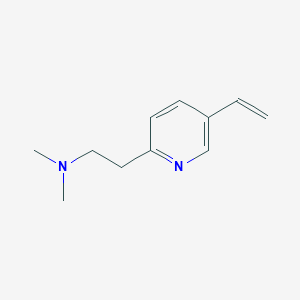
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
